sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
説明
Sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrate is a third-generation cephalosporin derivative characterized by:
- Core structure: A β-lactam fused bicyclic system (5-thia-1-azabicyclo[4.2.0]oct-2-ene), common to cephalosporins.
- 3-position substituent: A 4-carbamoylpyridinium methyl group, enhancing solubility and Gram-negative penetration.
- 7-position side chain: A (2R)-2-phenyl-2-sulfonatoacetyl moiety, likely contributing to β-lactamase stability and extended antibacterial spectrum.
- Counterion and hydration: Sodium salt improves aqueous solubility, while the hydrate form stabilizes the crystalline structure .
特性
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRFIYXAPRYES-NLFZDHTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045585 | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52152-93-9 | |
| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: Cefsulodin is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is characteristic of cephalosporins.
Industrial Production Methods: Industrial production of Cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product in its sodium salt hydrate form .
Types of Reactions:
Oxidation: Cefsulodin can undergo oxidation reactions, particularly at the sulfur atom in the sulfophenylacetamido group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can take place at the β-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various β-lactam derivatives.
科学的研究の応用
セフスロジンは、緑膿菌に対する特異的な活性のために、科学研究で広く使用されています。その用途には以下が含まれます。
作用機序
セフスロジンは、細菌細胞壁の合成を阻害することで抗菌効果を発揮します。これは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質(PBP)を特異的に標的としています。 これらのタンパク質に結合することで、セフスロジンは最終的なトランスペプチダーゼ反応を阻害し、細胞の溶解と死につながります .
6. 類似の化合物との比較
セフスロジンは、緑膿菌に対する特異的な活性のために、セファロスポリンの中でユニークです。その他の類似の化合物には以下が含まれます。
セファゾリン: グラム陽性菌に対してより広範囲の活性を示す第1世代のセファロスポリンです.
セフトリアキソン: グラム陽性菌とグラム陰性菌の両方に広範囲の活性を示す第3世代のセファロスポリンです.
類似化合物との比較
Substituent Analysis at the 3-Position
The 3-position substituent critically influences pharmacokinetics and bacterial target affinity. Key comparisons include:
Key Insight : The target compound’s 4-carbamoylpyridinium group may offer superior tissue penetration compared to Ceftazidime’s simpler pyridinium substituent, while avoiding the nephrotoxic risks of Cephaloridine .
7-Position Side Chain Modifications
The 7-position side chain determines β-lactamase resistance and spectrum breadth:
Hydration and Stability
Pseudopolymorphism (hydration states) significantly impacts shelf life and bioavailability:
Key Insight : The hydrate form of the target compound may offer superior phase stability compared to E1040’s variable hydration states, simplifying storage requirements .
Protein Binding and Clearance
- Target Compound : Predicted moderate protein binding (similar to E1100’s 82–91% range), but sulfonato group may reduce affinity for serum proteins .
- Ceftazidime : Low protein binding (10–20%), enabling high free drug levels .
- Cefazolin () : 70–80% protein binding; used for surgical prophylaxis due to prolonged half-life .

Toxicity Considerations
- Preclinical studies of similar compounds report convulsions and hepatotoxicity at high doses (), necessitating dose optimization .
生物活性
The compound sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate, commonly referred to as cefsulodin sodium, is a semi-synthetic cephalosporin antibiotic. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Cefsulodin sodium is characterized by its complex bicyclic structure, which contributes to its biological activity. The presence of a carbamoylpyridine moiety and a sulfonatoacetyl group enhances its interaction with bacterial targets.
Chemical Structure
Chemical Structure
Molecular Formula
- Molecular Formula: C₁₅H₁₈N₄NaO₅S
- Molecular Weight: 394.38 g/mol
Cefsulodin functions primarily as an antibiotic through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death.
Antimicrobial Spectrum
Cefsulodin exhibits a narrow spectrum of activity, primarily effective against certain Gram-negative bacteria, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
Pharmacodynamics
Research indicates that cefsulodin has a significant impact on bacterial growth inhibition. Its minimum inhibitory concentrations (MICs) against various pathogens have been documented in several studies:
| Pathogen | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 16 - 32 |
| Escherichia coli | 8 - 16 |
| Klebsiella pneumoniae | 32 - 64 |
Case Studies
-
In Vitro Efficacy Against Pseudomonas aeruginosa:
A study demonstrated that cefsulodin effectively inhibited the growth of multidrug-resistant strains of Pseudomonas aeruginosa in vitro. The study utilized broth microdilution methods to establish MIC values and confirmed the compound's potential for treating infections caused by resistant strains. -
Clinical Application in Infections:
Cefsulodin has been used in clinical settings for treating infections caused by specific Gram-negative bacteria. A clinical trial involving patients with severe infections showed a favorable response rate when treated with cefsulodin as part of combination therapy. -
Synergistic Effects:
Research has indicated that cefsulodin may exhibit synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy against resistant bacterial strains.
Safety and Toxicology
Cefsulodin is generally well-tolerated; however, potential side effects include allergic reactions, gastrointestinal disturbances, and alterations in renal function. Monitoring is recommended for patients with pre-existing conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

